

Decoding the Orbifloxacin-d4 Certificate of Analysis: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Orbifloxacin-d4

Cat. No.: B15560664

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For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated standard like **Orbifloxacin-d4** is a critical document that guarantees its identity, purity, and suitability for use in quantitative analyses, such as pharmacokinetic studies and bioanalytical assays. This guide provides a detailed explanation of the key components of a typical **Orbifloxacin-d4** CoA, including the analytical methods used to generate the data.

Compound Information and Physical Properties

This section of the CoA provides fundamental information about the **Orbifloxacin-d4** lot.

Parameter	Specification
Product Name	Orbifloxacin-d4
CAS Number	113617-63-3 (unlabeled)
Chemical Formula	C ₁₉ H ₁₆ D ₄ F ₃ N ₃ O ₃
Molecular Weight	399.40 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol

Note: The CAS number for the deuterated analog may not always be available; in such cases, the CAS number of the parent compound is often referenced.

Purity and Isotopic Enrichment

The purity of a deuterated standard is assessed in two primary ways: chemical purity and isotopic purity.

Chemical Purity

Chemical purity refers to the percentage of the material that is the desired compound, irrespective of its isotopic composition. It is typically determined by High-Performance Liquid Chromatography (HPLC).

Test	Method	Specification	Result
Chemical Purity	HPLC-UV	≥98.0%	99.5%

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 290 nm.
- Methodology: A solution of **Orbifloxacin-d4** is injected into the HPLC system. The area of the peak corresponding to **Orbifloxacin-d4** is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Isotopic Purity (Deuterium Enrichment)

Isotopic purity, or isotopic enrichment, is a measure of the percentage of the isotopically labeled compound that contains the desired number of deuterium atoms. This is a critical parameter for an internal standard, as it ensures accurate quantification. Mass spectrometry is the primary technique for this determination.

Test	Method	Specification	Result
Isotopic Purity	Mass Spectrometry	≥98 atom % D	99.2 atom % D

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Mode: Full scan.
- Methodology: A dilute solution of **Orbifloxacin-d4** is infused into the mass spectrometer. The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and the ions corresponding to molecules with fewer deuterium atoms (d0 to d3) are measured. The isotopic purity is calculated from these relative intensities.

Identity Confirmation

The identity of the **Orbifloxacin-d4** standard is confirmed using a combination of techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Test	Method	Specification	Result
Mass Spectrum	ESI-MS	Conforms to structure	Conforms

The same protocol as for isotopic purity is used. The measured mass of the molecular ion is compared to the theoretical mass of **Orbifloxacin-d4**.

¹H-NMR (Proton Nuclear Magnetic Resonance)

¹H-NMR spectroscopy provides information about the structure of the molecule and confirms the positions of the deuterium labels. In a deuterated standard, the signals corresponding to

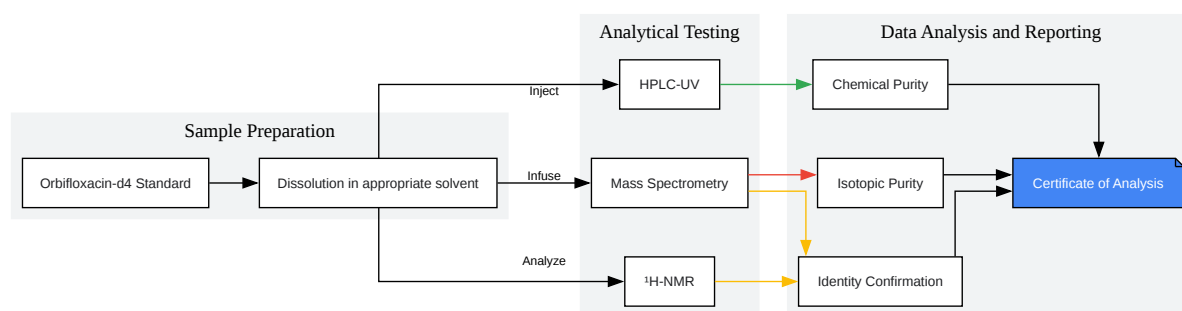
the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

Test	Method	Specification	Result
^1H -NMR	300 MHz NMR	Conforms to structure	Conforms

- Instrumentation: A 300 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated solvent such as DMSO- d_6 or CDCl_3 .
- Methodology: A small amount of the **Orbifloxacin-d4** standard is dissolved in the deuterated solvent, and the ^1H -NMR spectrum is acquired. The chemical shifts and coupling patterns are compared to the known spectrum of non-deuterated Orbifloxacin to confirm the structure and the absence of signals at the deuterated positions.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of an **Orbifloxacin-d4** standard as presented in a Certificate of Analysis.

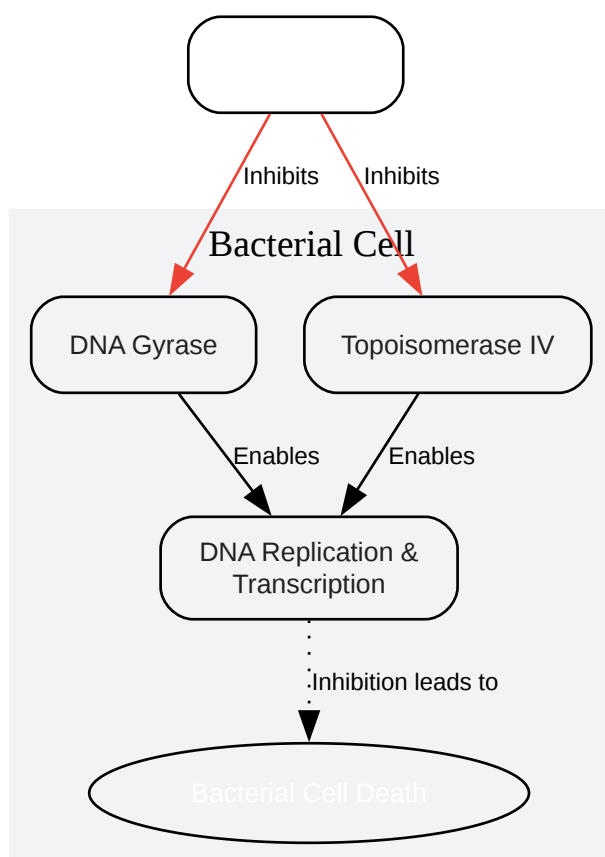


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Workflow for **Orbifloxacin-d4** Certificate of Analysis.

Understanding the Orbifloxacin Signaling Pathway

Orbifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. The following diagram illustrates this mechanism of action.

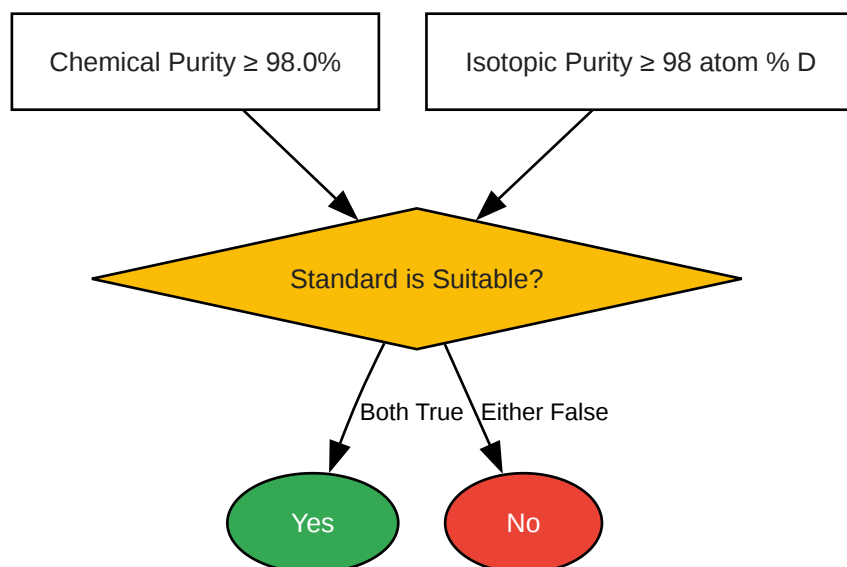


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Mechanism of action of Orbifloxacin.

Logical Relationship for Purity Assessment

The final assessment of the suitability of an **Orbifloxacin-d4** standard relies on the logical relationship between its chemical and isotopic purity. Both must meet stringent specifications for the standard to be considered reliable for quantitative analysis.



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